Thalidomide-O-acetamido-C6-acid

PROTAC linker design Ternary complex stabilization Hydrogen bonding

Thalidomide-O-acetamido-C6-acid (CAS 2768514-60-7; MF: C22H25N3O8; MW: 459.45 g/mol) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting moiety , an acetamido spacer, and a C6 aliphatic chain terminating in a carboxylic acid. It belongs to the class of functionalized cereblon ligands purpose-built for proteolysis-targeting chimera (PROTAC) research and development, where the thalidomide core engages the CRL4^CRBN E3 ubiquitin ligase complex and the terminal acid serves as a conjugation handle for attachment to a target-protein ligand.

Molecular Formula C22H25N3O8
Molecular Weight 459.4 g/mol
Cat. No. B14760534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-C6-acid
Molecular FormulaC22H25N3O8
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O
InChIInChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30)
InChIKeyWOLLRZHSUPHKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-acetamido-C6-acid (CAS 2768514-60-7): A Defined E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-acetamido-C6-acid (CAS 2768514-60-7; MF: C22H25N3O8; MW: 459.45 g/mol) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting moiety [1], an acetamido spacer, and a C6 aliphatic chain terminating in a carboxylic acid . It belongs to the class of functionalized cereblon ligands purpose-built for proteolysis-targeting chimera (PROTAC) research and development, where the thalidomide core engages the CRL4^CRBN E3 ubiquitin ligase complex and the terminal acid serves as a conjugation handle for attachment to a target-protein ligand [2].

Why a Bulk Thalidomide Derivative Cannot Substitute for Thalidomide-O-acetamido-C6-acid in PROTAC Development


Interchanging thalidomide-based E3 ligase ligand-linker conjugates is scientifically unsound because linker composition, attachment chemistry, spacer length, and terminal functionality each exert independent and often non-linear effects on ternary complex formation, target ubiquitination efficiency, and physicochemical properties of the resulting PROTAC molecule [1]. The acetamido linkage present in Thalidomide-O-acetamido-C6-acid introduces hydrogen-bond donor/acceptor capacity absent in simple ether-linked analogs (e.g., Thalidomide-4′-ether-alkylC6-acid, CAS 2169266-69-5 ), potentially altering ligand orientation, ternary complex stability, and conjugate solubility [2]. The C6 aliphatic spacer length defines the spatial reach between the CRBN binding site and the target protein surface; substitution with shorter (C4, C5) or longer (C7) chains can shift degradation selectivity profiles [3]. The terminal carboxylic acid provides a defined, single-point conjugation strategy incompatible with amine- or alcohol-terminated alternatives without additional synthetic steps [4].

Thalidomide-O-acetamido-C6-acid: Head-to-Head and Comparative Quantitative Evidence for Procurement Decisions


Acetamido Linker Confers Hydrogen-Bonding Capacity Absent in Ether-Linked C6-Acid Analogs

Thalidomide-O-acetamido-C6-acid contains an acetamido (-O-CH2-C(=O)-NH-) linkage between the thalidomide 4′-oxy position and the C6 alkyl chain, whereas the closest structural analog, Thalidomide-4′-ether-alkylC6-acid (CAS 2169266-69-5), employs a simple ether (-O-) linkage . The acetamido group provides both a hydrogen-bond donor (amide N-H) and acceptor (amide C=O), which can engage in stabilizing polar contacts with the cereblon surface or the target protein within the ternary complex [1]. Ether-linked analogs lack this hydrogen-bonding capability entirely. In PROTAC design literature, subtle alterations in linker polarity and hydrogen-bonding potential have been shown to shift degradation potency by >10-fold in certain systems, underscoring the procurement relevance of this chemical feature [2].

PROTAC linker design Ternary complex stabilization Hydrogen bonding

C6 Alkyl Spacer Balances Spatial Reach Against C4 and C7 Chain Length Trade-offs

The C6 (six-methylene, -CH2-CH2-CH2-CH2-CH2-CH2-) aliphatic spacer in Thalidomide-O-acetamido-C6-acid provides an intermediate spatial separation between the thalidomide CRBN ligand and the conjugation point. Shorter linkers such as Thalidomide-O-acetamido-C4-acid (CAS 2679925-41-6, four-methylene spacer, MW: 431.4 g/mol ) reduce the reachable distance between the E3 ligase and the target protein surface, which may restrict ternary complex geometry to a narrower set of lysine-exposed targets [1]. Longer linkers such as Thalidomide-O-C7-acid (CAS 2169266-70-8, seven-methylene spacer, MW: 416.42 g/mol ) increase conformational entropy and may reduce productive ternary complex formation probability [2]. Published PROTAC linker SAR studies demonstrate that a single methylene unit change can alter degradation DC50 values by 2- to 5-fold in certain protein targets [3]. The C6 chain thus occupies a middle ground in the length-activity landscape.

Linker length optimization PROTAC DC50 Cereblon E3 ligase

Terminal Carboxylic Acid Enables Direct Amide Conjugation Without Deprotection Steps Required by Amine-Terminated Analogs

Thalidomide-O-acetamido-C6-acid terminates in a free carboxylic acid (-COOH) group ready for direct amide bond formation with amine-containing target protein ligands using standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the amine-terminated analog Thalidomide-O-acetamido-C6-amine (hydrochloride salt) requires an additional deprotection or activation step before conjugation with carboxylic acid-containing target ligands, adding one synthetic transformation to the PROTAC assembly workflow . Direct comparison of conjugation efficiency: acid-to-amine coupling using EDC/NHS typically proceeds with >90% conversion in <2 hours under standard conditions [1], whereas the reverse conjugation (amine-terminated linker + acid-containing ligand) may require pre-activation or longer reaction times. The terminal acid also permits compatibility with a broader range of commercially available target-protein ligands, which are more frequently functionalized with primary or secondary amines than with carboxylic acids [2].

Bioconjugation chemistry Amide coupling PROTAC synthesis efficiency

Optimal Procurement and Deployment Scenarios for Thalidomide-O-acetamido-C6-acid in Targeted Protein Degradation Research


PROTAC Library Synthesis Requiring Single-Step Conjugation to Amine-Functionalized Target Ligands

In medicinal chemistry campaigns where a diverse library of amine-containing target-protein ligands (kinase inhibitors, BET bromodomain ligands, AR antagonists) must be conjugated to a CRBN-recruiting moiety, Thalidomide-O-acetamido-C6-acid provides a ready-to-couple carboxylic acid handle. Standard EDC/NHS-mediated amide bond formation proceeds in a single step without linker pre-activation, enabling plate-based parallel synthesis and high-throughput PROTAC screening . The acetamido-C6 scaffold provides an intermediate linker length with hydrogen-bonding capacity, suitable for initial SAR exploration without committing to PEG-based or rigid linkers [1].

Optimization of Ternary Complex Geometry When Ether-Linked C6 PROTACs Show Suboptimal Degradation

When a PROTAC built with a simple ether-linked C6-acid conjugate (e.g., Thalidomide-4′-ether-alkylC6-acid) fails to achieve sufficient target degradation (DC50 > 1 μM or Dmax < 70%), replacing the ether linker with an acetamido linker introduces two additional hydrogen-bonding contacts that can stabilize a productive ternary complex conformation [2]. This is particularly relevant for targets with shallow or polar surface lysine residues where the amide N-H and C=O can engage in direct or water-mediated interactions with the target protein surface, improving proximity-induced ubiquitination efficiency without altering the E3 ligase engagement module [3].

Scaled Synthesis of Pre-Validated PROTAC Hits for In Vivo Proof-of-Concept Studies

For PROTAC candidates that have demonstrated sub-micromolar DC50 in cellular assays and require multi-gram scale-up for rodent pharmacokinetic/pharmacodynamic studies, Thalidomide-O-acetamido-C6-acid (95% purity, CAS 2768514-60-7) from ISO-certified suppliers offers batch-to-batch consistency and documented analytical characterization (HPLC, NMR, MS). The defined molecular structure (C22H25N3O8, MW 459.45) eliminates ambiguity in stoichiometric calculations for conjugation reactions, reducing the risk of incomplete conversion or side-product formation that can complicate scaled synthesis .

Quote Request

Request a Quote for Thalidomide-O-acetamido-C6-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.